molecular formula C30H28N6O4S2 B306325 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Cat. No. B306325
M. Wt: 600.7 g/mol
InChI Key: ICGTTZNBVCXULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide, also known as TZP, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cancer cell growth, and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to have a protective effect on the liver and kidney.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, one of the limitations of using 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for the study of 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide. One area of research is the development of new synthetic methods for 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide that are more efficient and cost-effective. Another area of research is the further investigation of its mechanism of action and the identification of its molecular targets. Additionally, there is a need for more studies to be conducted to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-mercaptobenzothiazole with benzaldehyde to form 2-benzylthio-1,3-thiazole. This compound is then reacted with 2-aminobenzophenone to form 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)benzophenone. The final step involves the reaction of this compound with 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylacetic acid to form 2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide.

Scientific Research Applications

2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Molecular Formula

C30H28N6O4S2

Molecular Weight

600.7 g/mol

IUPAC Name

2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C30H28N6O4S2/c1-20-17-21(2)32-29(31-20)35-42(39,40)25-15-13-24(14-16-25)33-27(37)18-26-28(38)36(19-22-9-5-3-6-10-22)30(41-26)34-23-11-7-4-8-12-23/h3-17,26H,18-19H2,1-2H3,(H,33,37)(H,31,32,35)

InChI Key

ICGTTZNBVCXULN-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CC=CC=C5)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CC=CC=C5)C

Origin of Product

United States

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